N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine
Description
Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O4/c1-8-11(12(14)17(2)16-8)7-15-22-13(19)9-3-5-10(6-4-9)18(20)21/h3-7H,1-2H3/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDHDNWXLTGHP-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Precursor Synthesis
5-Chloro-1,3-dimethyl-1H-pyrazol-4-carbaldehyde is typically prepared through controlled oxidation of 4-hydroxymethyl derivatives using manganese dioxide in dichloromethane at 0-5°C. Alternative protocols utilize Swern oxidation conditions (oxalyl chloride/DMSO) for higher yields (78-82%) while avoiding over-oxidation.
Hydroxylamine Derivative Preparation
O-(4-Nitrobenzoyl)hydroxylamine synthesis follows a two-step process:
Imine Formation Conditions
Optimized condensation employs:
- p-Toluenesulfonic acid (0.5 eq) in xylene
- Dean-Stark trap for water removal
- 110°C reflux for 4-6 hours
Typical yields range from 68-74% after silica gel chromatography (ethyl acetate/hexanes 3:7).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | p-TSA | AcOH | ZnCl₂ |
| Solvent | Xylene | EtOH | Toluene |
| Temperature (°C) | 110 | 78 | 100 |
| Yield (%) | 74 | 62 | 58 |
Table 1. Comparative analysis of condensation conditions
Tandem Protection-Condensation Strategy
Recent advances employ in situ protection of sensitive functionalities during synthesis:
Simultaneous Nitro Group Activation
Using trimethylsilyl chloride (TMSCl) as activating agent:
- 4-Nitrobenzoic acid (1.2 eq) treated with TMSCl (2 eq) in THF
- Subsequent reaction with hydroxylamine-O-sulfonic acid
- Direct condensation with pyrazole aldehyde
This method achieves 81% yield with reduced purification requirements.
Solid-Phase Synthesis for High-Purity Products
Patented methodologies describe polymer-supported synthesis using Wang resin:
- Resin-bound 4-nitrobenzoic acid activated with HATU
- Coupling with hydroxylamine hydrochloride
- On-resin condensation with aldehyde precursor
- Cleavage using TFA/DCM (95:5)
Provides 93-95% purity by HPLC but lower overall yield (52%).
Microwave-Assisted Rapid Synthesis
Green chemistry approaches utilize microwave irradiation to accelerate reaction kinetics:
- Ethanol/water (4:1) solvent system
- 150W irradiation at 90°C for 15 minutes
- 78% isolated yield
- Energy consumption reduced by 62% vs conventional heating
Critical Analysis of Methodologies
The direct condensation route remains industrially preferred due to scalability, while solid-phase methods suit small-scale high-purity requirements. Microwave synthesis shows promise for rapid production but requires specialized equipment. Key challenges include:
- Nitro group stability under acidic conditions
- E/Z isomerization during purification
- Byproduct formation from competing aldol reactions
Recent patent disclosures suggest improved zinc triflate catalysts reduce isomerization to <2%.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing several types of chemical reactions:
Oxidation: Reacts with oxidizing agents.
Reduction: Susceptible to reduction under suitable conditions.
Substitution: Undergoes substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromic acid.
Reducing Agents: For reduction, lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Often requires bases like sodium hydroxide or catalysts like palladium in a hydrogenation setting.
Major Products
These reactions yield a variety of products, including dechlorinated or denitro-derivatives, depending on the specific reagents and conditions.
Scientific Research Applications
Scientific Research Applications
The applications of N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine span several domains:
1. Medicinal Chemistry
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against various pathogens. Research indicates that it may inhibit bacterial growth through interference with cellular processes.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis and other inflammatory disorders.
2. Organic Synthesis
- Intermediate in Synthesis : It acts as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
3. Industrial Applications
- Development of Agrochemicals : The compound is utilized in the formulation of agrochemicals, where its unique chemical properties can enhance efficacy in pest control and agricultural productivity.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
Study on Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound in antibiotic development.
Research on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound, showing its ability to reduce pro-inflammatory cytokines in vitro, indicating a mechanism that could be harnessed for therapeutic purposes.
Mechanism of Action
N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine exerts its effects through several mechanisms:
Molecular Targets: It interacts with cellular proteins, potentially inhibiting enzymes or altering receptor activities.
Pathways Involved: It may engage in pathways involving inflammation modulation or antimicrobial action by disrupting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
Compound A : (E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino benzoate
- Structure : Differs by replacing the 4-nitrobenzoyloxy group with a simple benzoate.
- Synthesis : Prepared via condensation of 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde with benzoyloxyamine, similar to methods in (phosphorus oxychloride/DMF-mediated reactions) .
- Properties : Lower molecular weight (MW ≈ 349 g/mol) and reduced electron-withdrawing effects compared to the nitro-substituted analogue.
Compound B : (E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 4-methylbenzoate
- Structure : Features a 4-methylbenzoyloxy substituent instead of nitro.
Compound C : N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine
Functional Analogues with Heterocyclic Variations
Compound D : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Substitutes pyrazole with a 1,3,4-thiadiazole ring.
Compound E : 4-(4-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine
Research Findings and Gaps
- Synthesis : The target compound’s nitro group may require controlled reaction conditions to avoid over-oxidation, as seen in ’s use of DMF and phosphorus oxychloride .
- Biological Activity: While nitro groups often confer antimicrobial properties (e.g., nitrofurans), direct data on this compound are absent.
- Thermal Stability : Pyrazole derivatives with halogen substituents (e.g., Compound C) exhibit high thermal stability (>200°C), but the nitro group in the target compound may lower this threshold .
Biological Activity
N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14ClN3O2
- CAS Number : 303987-95-3
- Molar Mass : 291.73 g/mol
This compound features a pyrazole ring, a common structure in various bioactive molecules, known for its diverse pharmacological properties.
Pyrazole derivatives exhibit a range of biological activities through various mechanisms, including:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : These compounds may interact with receptors, altering signaling pathways that influence cellular responses.
- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial properties against bacteria and fungi .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. A study assessing the cytotoxic effects of related pyrazole compounds on normal cell lines (e.g., 3T3 cells) indicated that many derivatives, including those similar to the compound , exhibited non-cytotoxic behavior at concentrations up to 150 µM . This suggests a favorable safety profile for further exploration.
Case Studies and Research Findings
A comprehensive review of recent literature reveals significant findings regarding the biological activity of pyrazole compounds:
- Inhibition Studies : Various studies have demonstrated that modifications to the pyrazole ring can enhance inhibitory activity against specific enzymes. For example, substituents such as nitro groups have been linked to increased potency .
- Structure-Activity Relationship (SAR) : Research has established SAR for pyrazole derivatives, indicating that electronic properties of substituents significantly influence biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves two primary steps:
- Pyrazole ring formation : React hydrazine derivatives with β-diketones (e.g., acetylacetone derivatives) under acidic catalysis. For example, cesium carbonate and copper(I) bromide can facilitate this step at 35°C with a 17.9% yield in analogous pyrazole syntheses .
- Imine condensation : Introduce the nitrobenzoyloxy amine via Schiff base formation. Use anhydrous conditions (e.g., DMF or toluene) and a dehydrating agent (molecular sieves) to drive the reaction. Steric effects from methyl groups may require extended reaction times (48+ hours) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- 1H/13C NMR : Assign chemical shifts for pyrazole protons (δ ~6.0–8.8 ppm) and nitrobenzoyl groups (δ ~7.5–8.5 ppm). For example, pyridyl protons in related compounds appear at δ 8.87 .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+ in similar pyrazoles ).
- IR spectroscopy : Identify nitro group stretches (~1520 cm⁻¹) and imine C=N (~1640 cm⁻¹) .
Q. How is the E-configuration of the methylidene group confirmed?
- NMR coupling constants : Trans (E) configuration is indicated by a coupling constant (J) >12 Hz for adjacent protons.
- X-ray crystallography : Resolves spatial arrangement, as demonstrated in structurally analogous compounds .
Advanced Research Questions
Q. How can low yields in the imine condensation step be optimized?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
- Solvent optimization : Replace DMSO with higher-boiling solvents (e.g., toluene) to enable reflux conditions and improve conversion .
- Stoichiometric adjustments : Increase aldehyde equivalents (1.5–2.0 equiv.) and monitor via LC-MS to minimize side reactions .
Q. What experimental approaches resolve contradictory NMR data for aromatic protons?
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing signal splitting.
- 2D NMR (COSY/HSQC) : Assign overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm). For example, HSQC can correlate aromatic carbons and protons in nitrobenzoyl groups .
- Computational modeling : Compare experimental shifts with DFT-calculated values to validate assignments .
Q. How to study regioselectivity in electrophilic substitution reactions on the pyrazole ring?
- Bromination studies : React the compound with Br₂ in acetic acid. Analyze products via HPLC and NMR to determine substitution patterns (C-3 vs. C-5 positions). Prior work shows methyl groups direct electrophiles to the C-3 position .
- Kinetic vs. thermodynamic control : Vary reaction temperature and time to isolate intermediates or favored products.
Q. What strategies mitigate decomposition during purification?
- Chromatography conditions : Use neutral alumina instead of silica for acid-sensitive compounds. Gradient elution (0–100% ethyl acetate/hexane) minimizes degradation .
- Low-temperature crystallization : Recrystallize from ethanol at –20°C to stabilize the nitro group .
Methodological Considerations
- Contradiction analysis : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS + X-ray) to resolve ambiguities .
- Reaction monitoring : Employ TLC (silica GF254) with UV visualization or in-situ IR to track imine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
